

# The Pharmacodynamics of Odevixibat in Pediatric Cholestasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Odevixibat**, an orally administered, minimally absorbed, selective inhibitor of the ileal bile acid transporter (IBAT), represents a significant advancement in the treatment of pediatric cholestatic liver diseases, such as progressive familial intrahepatic cholestasis (PFIC). By targeting the enterohepatic circulation of bile acids, **odevixibat** offers a non-surgical therapeutic option to alleviate the debilitating symptoms of cholestasis, primarily pruritus, and to reduce the systemic bile acid burden. This technical guide provides an in-depth overview of the pharmacodynamics of **odevixibat** in the pediatric population, focusing on its mechanism of action, effects on bile acid homeostasis, and the key clinical trial data that underpin its therapeutic use.

# Mechanism of Action: Targeting the Enterohepatic Circulation

**Odevixibat** exerts its therapeutic effect by potently and selectively inhibiting the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1] [2] The IBAT is a crucial protein located in the terminal ileum responsible for the reabsorption of approximately 95% of bile acids from the intestine back into the portal circulation.[3] This process, known as the enterohepatic circulation, is essential for maintaining the body's bile acid pool.



# Foundational & Exploratory

Check Availability & Pricing

In pediatric cholestatic conditions, the impaired secretion of bile from the liver leads to an accumulation of bile acids in the liver and systemic circulation, causing severe pruritus and progressive liver damage.[4] **Odevixibat**, by blocking IBAT, interrupts the enterohepatic circulation, leading to a significant increase in the fecal excretion of bile acids.[3] This, in turn, reduces the total bile acid pool, decreases the return of bile acids to the liver, and lowers serum bile acid (sBA) concentrations.[5] The reduction in sBA levels is believed to be the primary mechanism through which **odevixibat** alleviates pruritus, a hallmark and often debilitating symptom of cholestatic liver disease in children.[5][6]





Click to download full resolution via product page

Mechanism of Action of **Odevixibat** in the Enterohepatic Circulation.



# **Key Clinical Efficacy Data**

The efficacy and safety of **odevixibat** in pediatric cholestasis have been primarily established through the Phase 3 PEDFIC 1 and PEDFIC 2 clinical trials.

#### **PEDFIC 1 Trial**

The PEDFIC 1 trial was a 24-week, randomized, double-blind, placebo-controlled study that enrolled 62 children with PFIC type 1 or 2.[7] Patients were randomized to receive placebo, **odevixibat** 40 µg/kg/day, or **odevixibat** 120 µg/kg/day.[7] The trial successfully met its two primary endpoints: a reduction in pruritus and a decrease in serum bile acid levels.[5][7]

Table 1: Key Efficacy Outcomes from the PEDFIC 1 Trial[5][7]

| Endpoint                                       | Placebo (n=20) | Odevixibat 40<br>µg/kg/day<br>(n=23)    | Odevixibat 120<br>µg/kg/day<br>(n=19)   | p-value<br>(Odevixibat vs.<br>Placebo) |
|------------------------------------------------|----------------|-----------------------------------------|-----------------------------------------|----------------------------------------|
| Proportion of Positive Pruritus Assessments    | 28.7%          | 53.5%<br>(combined<br>odevixibat arms)  | 53.5%<br>(combined<br>odevixibat arms)  | p=0.004                                |
| Serum Bile Acid<br>Response                    | 0%             | 33.3%<br>(combined<br>odevixibat arms)  | 33.3%<br>(combined<br>odevixibat arms)  | p=0.003                                |
| Mean Change in<br>Serum Bile Acids<br>(μmol/L) | +13.1          | -114.3<br>(combined<br>odevixibat arms) | -114.3<br>(combined<br>odevixibat arms) | p=0.002                                |

#### **PEDFIC 2 Trial**

PEDFIC 2 is an ongoing, open-label extension study evaluating the long-term safety and efficacy of **odevixibat** at a dose of 120 μg/kg/day.[8] The study includes patients who completed PEDFIC 1 as well as newly enrolled patients with various types of PFIC.[8] Interim results from PEDFIC 2 have demonstrated sustained reductions in both serum bile acids and pruritus with long-term treatment.[8][9]



Table 2: Mean Change in Serum Bile Acids and Pruritus Scores in PEDFIC 2 (Interim Analysis) [8][9]

| Cohort                             | Baseline          | Mean Change from<br>Baseline at Weeks<br>22-24 (sBA) | Mean Change from<br>Baseline at Weeks<br>21-24 (Pruritus<br>Score) |
|------------------------------------|-------------------|------------------------------------------------------|--------------------------------------------------------------------|
| Cohort 1A (Odevixibat in PEDFIC 1) | PEDFIC 1 Baseline | -201 μmol/L                                          | Significant<br>Improvement                                         |
| Cohort 1B (Placebo in PEDFIC 1)    | PEDFIC 2 Baseline | -144 μmol/L                                          | Significant<br>Improvement                                         |
| Cohort 2 (Newly<br>Enrolled)       | PEDFIC 2 Baseline | -104 μmol/L                                          | Significant<br>Improvement                                         |

# **Experimental Protocols**

A comprehensive understanding of the pharmacodynamics of **odevixibat** necessitates a review of the key experimental methodologies employed in its clinical evaluation.

#### **Measurement of Serum Bile Acids**

The primary pharmacodynamic biomarker for **odevixibat** is the concentration of total serum bile acids. In the PEDFIC trials, fasting blood samples were collected for the analysis of total sBA.[8] While the specific assay used in the trials is not detailed in all publications, the gold standard for accurate and sensitive quantification of individual and total bile acids in clinical research is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[10][11] Enzymatic assays are also available but may underestimate total bile acid concentrations, especially in cholestatic patients with atypical bile acid profiles.[12]



Click to download full resolution via product page



Workflow for Serum Bile Acid Measurement by LC-MS/MS.

### **Assessment of Pruritus**

Pruritus, a subjective symptom, was rigorously assessed in the PEDFIC trials using the PRUCISION Observer-Reported Outcome (ObsRO) instrument.[2][13] This validated tool was completed twice daily by a caregiver using an electronic diary.[2][13] The instrument uses a 5-point pictorial and verbal rating scale to assess the severity of scratching, ranging from 0 ("No scratching") to 4 ("Worst possible scratching").[13] A clinically meaningful improvement in pruritus was defined as a reduction of at least 1 point from baseline.[14] The PRUCISION instrument also captures data on sleep disturbance and tiredness.[2]



Click to download full resolution via product page

PRUCISION ObsRO Instrument Workflow for Pruritus Assessment.

### **Statistical Analysis**

The statistical analysis plan for the PEDFIC 1 trial was designed to evaluate the two primary endpoints.[5] For the proportion of positive pruritus assessments, a model-adjusted analysis



was used.[5] The serum bile acid response was also compared between the **odevixibat** and placebo groups.[5] In the PEDFIC 2 open-label extension study, one-sample t-tests were used to assess the statistical significance of changes from baseline in serum bile acids and pruritus scores for the cohort that had previously received **odevixibat** in PEDFIC 1.[8]

# **Downstream Pharmacodynamic Effects**

Inhibition of IBAT by **odevixibat** is expected to have downstream effects on bile acid synthesis. The reduction in bile acid return to the liver can lead to a compensatory increase in the synthesis of new bile acids from cholesterol. This process is regulated by the farnesoid X receptor (FXR) and fibroblast growth factor 19 (FGF19) signaling pathway. Key biomarkers for this process include  $7\alpha$ -hydroxy-4-cholesten-3-one (C4), a direct marker of bile acid synthesis, and FGF19, an intestinal hormone that inhibits bile acid synthesis. Monitoring these biomarkers can provide further insight into the pharmacodynamic effects of **odevixibat**.

# Safety and Tolerability

In clinical trials, **odevixibat** has been generally well-tolerated in the pediatric population.[7][8] The most common treatment-emergent adverse events were gastrointestinal in nature, primarily diarrhea and frequent bowel movements, which were generally mild to moderate in severity.[7]

## Conclusion

Odevixibat's targeted inhibition of the ileal bile acid transporter offers a novel and effective pharmacodynamic approach to the management of pediatric cholestatic diseases. By interrupting the enterohepatic circulation of bile acids, odevixibat significantly reduces serum bile acid levels and alleviates the burdensome symptom of pruritus. The robust data from the PEDFIC clinical trial program provide a strong foundation for its use in this vulnerable patient population. Further research into the long-term effects of odevixibat on liver histology and disease progression will continue to refine our understanding of its complete pharmacodynamic profile.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Explore Bylvay® (odevixibat) clinical trials in PFIC For HCPs [bylvay.com]
- 2. Validation of the PRUCISION Instruments in Pediatric Patients with Progressive Familial Intrahepatic Cholestasis PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. join.hcplive.com [join.hcplive.com]
- 5. Albireo Phase 3 Trial Meets Both Primary Endpoints for Odevixibat in PFIC BioSpace [biospace.com]
- 6. researchgate.net [researchgate.net]
- 7. Albireo Phase 3 Trial Meets Both Primary Endpoints for [globenewswire.com]
- 8. Interim results from an ongoing, open-label, single-arm trial of odevixibat in progressive familial intrahepatic cholestasis PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interim results from an ongoing, open-label, single-arm trial of odevixibat in progressive familial intrahepatic cholestasis PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Serum bile acids profiling by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its application on pediatric liver and intestinal diseases PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Bile Acids Quantification by Liquid Chromatography—Tandem Mass Spectrometry:
   Method Validation, Reference Range, and Interference Study PMC [pmc.ncbi.nlm.nih.gov]
- 13. Explore Bylvay® (odevixibat) efficacy in PFIC pruritus For HCPs [bylvay.com]
- 14. hcplive.com [hcplive.com]
- To cite this document: BenchChem. [The Pharmacodynamics of Odevixibat in Pediatric Cholestasis: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663563#pharmacodynamics-of-odevixibat-in-pediatric-cholestasis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com